3,5-Diethyl 4-amino-1-(2H-1,3-benzodioxol-5-yl)pyrazole-3,5-dicarboxylate
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Overview
Description
3,5-Diethyl 4-amino-1-(2H-1,3-benzodioxol-5-yl)pyrazole-3,5-dicarboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with diethyl groups at positions 3 and 5, an amino group at position 4, and a benzodioxole moiety at position 1. The compound’s unique structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl 4-amino-1-(2H-1,3-benzodioxol-5-yl)pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl malonate with hydrazine hydrate can form the pyrazole ring, which is then further functionalized with the benzodioxole moiety through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl 4-amino-1-(2H-1,3-benzodioxol-5-yl)pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amino-pyrazoles, and various substituted pyrazole compounds .
Scientific Research Applications
3,5-Diethyl 4-amino-1-(2H-1,3-benzodioxol-5-yl)pyrazole-3,5-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Diethyl 4-amino-1-(2H-1,3-benzodioxol-5-yl)pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine derivatives: Known for their antimicrobial and anticancer properties.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer effects
Uniqueness
3,5-Diethyl 4-amino-1-(2H-1,3-benzodioxol-5-yl)pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
diethyl 4-amino-1-(1,3-benzodioxol-5-yl)pyrazole-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-3-22-15(20)13-12(17)14(16(21)23-4-2)19(18-13)9-5-6-10-11(7-9)25-8-24-10/h5-7H,3-4,8,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESATXSKZUGIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C2=CC3=C(C=C2)OCO3)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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